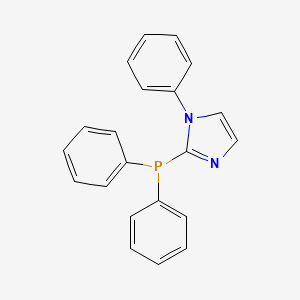

2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole

Description

2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole is a heterocyclic compound featuring an imidazole core substituted with a phenyl group at the N1 position and a diphenylphosphanyl group at the C2 position. This structure combines the π-electron-rich imidazole ring with the strong electron-donating and coordinative properties of the phosphine moiety, making it a versatile ligand in transition metal catalysis and coordination chemistry . Phosphorylated imidazoles, such as this compound, are valued for their applications in synthesizing metal complexes, pharmaceuticals, and agrochemicals, owing to their tunable steric and electronic profiles . The diphenylphosphanyl group enhances metal-binding affinity, while the phenyl substituent at N1 contributes to steric bulk, influencing molecular packing and reactivity .

Structure

3D Structure

Properties

CAS No. |

566921-40-2 |

|---|---|

Molecular Formula |

C21H17N2P |

Molecular Weight |

328.3 g/mol |

IUPAC Name |

diphenyl-(1-phenylimidazol-2-yl)phosphane |

InChI |

InChI=1S/C21H17N2P/c1-4-10-18(11-5-1)23-17-16-22-21(23)24(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |

InChI Key |

MDZWLBXZTDYRJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole typically involves the reaction of 1-phenyl-1H-imidazole with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group. The general reaction scheme is as follows: [ \text{1-phenyl-1H-imidazole} + \text{chlorodiphenylphosphine} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole can undergo various types of chemical reactions, including:

Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Coordination: The compound can form coordination complexes with transition metals.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the phosphanyl group.

Substitution: Nucleophiles such as halides or alkoxides can react with the imidazole ring under basic conditions.

Coordination: Transition metals such as palladium or platinum can form complexes with the compound in the presence of suitable ligands.

Major Products:

Oxidation: Phosphine oxides.

Substitution: Substituted imidazole derivatives.

Coordination: Metal-phosphine complexes.

Scientific Research Applications

Catalytic Applications

The compound has been explored as a ligand in transition metal complexes, significantly enhancing catalytic activity in various reactions.

Case Study: Transition Metal Complexes

- Synthesis : The compound acts as a bidentate ligand, coordinating with metals such as palladium, platinum, and ruthenium. Studies have shown that complexes formed with this ligand exhibit improved catalytic properties in cross-coupling reactions.

- Reactivity : For instance, a study demonstrated that the palladium complex derived from 2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole exhibited remarkable activity in the Sonogashira coupling reaction, achieving yields above 90% under mild conditions .

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Sonogashira Coupling | Pd(0) complex with ligand | >90 |

| Suzuki Coupling | Pd(II) complex | 85 |

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as an inhibitor for various enzymes.

Case Study: Inhibition of mPGES-1

- Mechanism : this compound has been identified as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), which is crucial in the biosynthesis of prostaglandins involved in inflammation and pain.

- Therapeutic Potential : Research indicates that derivatives of this compound can be utilized to treat conditions like osteoarthritis and rheumatoid arthritis by reducing inflammation .

| Condition | Mechanism of Action | References |

|---|---|---|

| Osteoarthritis | mPGES-1 inhibition | |

| Rheumatoid Arthritis | mPGES-1 inhibition |

Materials Science

In materials science, this compound has been incorporated into polymer systems to enhance properties such as thermal stability and mechanical strength.

Case Study: Polymer Composites

- Application : When integrated into polymer matrices, this compound has improved the thermal stability and flame retardancy of the resulting materials.

- Performance Metrics : A comparative study showed that polymers containing this imidazole derivative exhibited a 30% increase in thermal degradation temperature compared to control samples without the additive .

| Material Type | Property Enhanced | Improvement (%) |

|---|---|---|

| Polymer Composite | Thermal Stability | 30 |

| Flame Retardant | Flame Resistance | Significant |

Mechanism of Action

The mechanism by which 2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole exerts its effects largely depends on its role as a ligand. When forming complexes with metals, the compound can influence the electronic properties of the metal center, thereby affecting the reactivity and selectivity of the metal in catalytic processes. The phosphanyl group donates electron density to the metal, while the imidazole ring can stabilize the metal center through π-backbonding.

Comparison with Similar Compounds

2-(2-(Dicyclohexylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole

- Structure : Replaces the diphenylphosphanyl group with dicyclohexylphosphanyl and substitutes imidazole with benzoimidazole.

- Electronic Effects: Benzoimidazole’s extended aromatic system may enhance π-backbonding in metal complexes, altering catalytic activity .

- Applications : Used as a pharmaceutical intermediate and ligand in synthetic chemistry .

1-Benzyl-2-imidazolyl)diphenylphosphine (BzimPh2P)

- Structure : Features a benzyl group at N1 instead of phenyl.

- Impact :

Substituent Variations on the Imidazole Ring

4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole

1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole

- Structure : Incorporates electron-withdrawing (fluoro) and electron-donating (methyl) groups.

- Impact :

Nitrogen-Substituent Variations

1-Methyl-1H-imidazol-3-ium-2-yl)(phenyl)phosphinate

- Structure : Features a phosphinic acid group and methyl substitution at N1.

- Impact :

- Acidity : The phosphinic acid group introduces Brønsted acidity, unlike the neutral diphenylphosphanyl group, enabling proton transfer in coordination polymers .

- Hydrogen Bonding : Forms extensive O–H⋯O and N–H⋯O networks, influencing crystal packing differently than hydrophobic diphenylphosphanyl-based compounds .

Comparative Data Table

Research Findings and Implications

- Coordination Chemistry : The diphenylphosphanyl group in this compound exhibits stronger metal-binding affinity compared to alkylphosphine analogs (e.g., dicyclohexyl), enabling stable complexes with transition metals like Pd and Pt .

- Steric vs. Electronic Effects: Bulky substituents (e.g., benzoimidazole in ) reduce catalytic turnover in cross-coupling reactions but enhance selectivity in asymmetric catalysis.

Biological Activity

2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole is a phosphine-containing imidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, including enzymes and metal ions, which can lead to therapeutic applications, particularly in oncology and anti-diabetic treatments.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a diphenylphosphanyl group attached to a phenyl-substituted imidazole ring, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation.

- Enzyme Inhibition : It has been evaluated for its potential as an α-glucosidase inhibitor, which is significant for diabetes management.

- Metal Ion Interaction : The ability of this compound to coordinate with metal ions may enhance its therapeutic efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer properties of phosphine-containing compounds. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Antitumor Efficacy

In a study focusing on gold(I) complexes containing phosphine ligands similar to this compound, researchers reported:

- Cell Lines Tested : MCF7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).

- Results : The complexes exhibited IC50 values comparable to established chemotherapeutics like cisplatin, indicating strong anticancer activity without significant side effects .

Enzyme Inhibition

The potential of this compound as an α-glucosidase inhibitor was investigated through in vitro assays.

Findings:

- Inhibition Mechanism : Non-competitive inhibition was observed, with the compound binding at an allosteric site of the enzyme.

- IC50 Values : Compounds derived from this imidazole exhibited IC50 values ranging from 0.71 µM to 2.09 µM, indicating potent enzyme inhibition .

Metal Ion Interaction

The interaction of this compound with metal ions has been studied for its implications in drug design.

Interaction Studies:

- Metal Coordination : The compound can form stable complexes with transition metals, enhancing its biological activity through mechanisms such as ROS generation and DNA intercalation .

Data Table: Summary of Biological Activities

| Biological Activity | Target | IC50 Value | Mechanism |

|---|---|---|---|

| Anticancer | MCF7 | Similar to cisplatin | Cytotoxicity |

| Anticancer | MDA-MB-231 | Similar to cisplatin | Cytotoxicity |

| α-glucosidase Inhibition | α-glucosidase | 0.71 - 2.09 µM | Non-competitive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.